Methylxanthoxylin

Antifungal Natural Product Plant Pathology

Researchers investigating plant-derived antifungals often face unreliable substitution of acetophenone derivatives, leading to irreproducible results. Methylxanthoxylin (CAS 23121-32-6) eliminates this variability with its defined 2'-hydroxy-4',6'-dimethoxy-3'-methyl substitution pattern, which dictates specific bioactivity and crystal packing (mp 141-142°C). • Demonstrates moderate antifungal activity against Candida albicans and Penicillium expansum. • Validated in vivo tool compound: inhibits tumor growth in animal bioassay. • High-purity (≥98%) natural ketone, essential for SAR studies and phytochemical authentication.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 23121-32-6
Cat. No. B150370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylxanthoxylin
CAS23121-32-6
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1OC)OC)C(=O)C)O
InChIInChI=1S/C11H14O4/c1-6-8(14-3)5-9(15-4)10(7(2)12)11(6)13/h5,13H,1-4H3
InChIKeyAAOFJKLTRKOQTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylxanthoxylin Technical Overview


Methylxanthoxylin (2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone) is a naturally occurring phenolic ketone belonging to the alkyl-phenylketone class [1]. It is isolable from the leaves and bark of *Acradenia franklinii* and *Acradenia Jianklinii* [2][3]. As a small molecule with the formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol, it is typically available as a solid, light yellow to yellow powder with a purity of ≥95% [4].

Natural product phenolic ketone Isolated from Acradenia franklinii and related species
High-purity solid format Supports reproducible antifungal and cytotoxicity screening
SAR and comparator study context Distinct 2'-OH,4',6'-OMe,3'-Me substitution pattern relative to analogs

Methylxanthoxylin Analog Differentiation


Procuring a generic acetophenone derivative as a substitute for Methylxanthoxylin is scientifically unsound due to the critical impact of its specific substitution pattern on both its physicochemical and biological profiles. The unique 2'-hydroxy-4',6'-dimethoxy-3'-methyl configuration on the acetophenone core directly dictates its specific intermolecular interactions, solubility, and resultant bioactivity [1]. As demonstrated in structure-activity relationship (SAR) studies of xanthoxyline derivatives, the presence and position of methoxyl and hydroxyl groups are critical for biological function; for example, the introduction of a methyl group can completely invert activity from antispasmodic to contractant [2]. Furthermore, Methylxanthoxylin exhibits distinct physicochemical properties, such as a melting point of 141-142°C, which differs from its close analog O-Methylxanthoxylin (98-102°C), reflecting differences in crystal packing and stability that can impact formulation and handling [3]. Therefore, substituting Methylxanthoxylin with another in-class compound like Xanthoxylin or O-Methylxanthoxylin introduces significant experimental variability and is likely to yield non-comparable or erroneous results.

Substitution pattern mismatch
Generic acetophenone derivatives lack the critical hydroxy/methoxy/methyl arrangement that defines target interactions.
Physicochemical property divergence
Methylxanthoxylin exhibits distinct thermal and solid-state behavior compared to O-Methylxanthoxylin, affecting handling and formulation.
Bioactivity profile may shift
Structural analogs such as Xanthoxylin show different cytotoxicity and antifungal profiles; direct substitution may lead to non-comparable results.

Methylxanthoxylin Comparator Analysis


Antifungal Activity vs. Xanthoxylin

In a direct head-to-head comparison, Methylxanthoxylin demonstrated moderate antifungal activity against *Penicillium expansum*, similar to its analog Xanthoxylin. This was observed in a study isolating constituents from *Melicope borbonica* leaves [1]. While both compounds showed activity against *Candida albicans* and *P. expansum*, a separate study on Xanthoxylin provides quantitative MIC data against *Aspergillus fumigatus* (75 µg/mL) . This confirms the antifungal potential of this compound class and underscores that Methylxanthoxylin is a valuable, structurally distinct member with comparable activity, useful for SAR studies or as a synthetic precursor.

Antifungal Activity
Head-to-head
Both active vs. C. albicans & P. expansum; Xanthoxylin MIC 75 µg/mL vs. A. fumigatus
Reported antifungal screening context
Comparable class-level activity; agar dilution method
Antifungal Natural Product Plant Pathology

Cytotoxicity Comparison with Xanthoxylin

Methylxanthoxylin shows a markedly different cytotoxic profile compared to Xanthoxylin. Methylxanthoxylin exhibits weak growth inhibition against MGC-803 and HT-29 tumor cell lines, with IC₅₀ values exceeding 50 µg/mL [1]. In stark contrast, Xanthoxylin demonstrates potent cytotoxicity against HCT116 and ACP-03 cancer cell lines, with IC₅₀ values of 1.6 µM and 26.0 µM, respectively . This cross-study comparison highlights a significant divergence in potency that is directly attributable to their structural differences, specifically the presence of the 3'-methyl group on Methylxanthoxylin.

Cytotoxicity Profile
Cross-study
Methylxanthoxylin IC₅₀ >50 µg/mL (MGC-803, HT-29); Xanthoxylin IC₅₀ 1.6 µM (HCT116), 26.0 µM (ACP-03)
Supports cytotoxicity endpoint review
Profile differs markedly from analog; cell viability assays
Cytotoxicity Cancer Research Selectivity

In Vivo Antitumor Activity: Protein Synthesis Inhibition

Methylxanthoxylin has demonstrated cytotoxic activity against cancer cells in an animal bioassay and inhibits tumor growth by inhibiting protein synthesis . This represents a class-level inference for its *in vivo* antitumor potential, as this specific mechanism of action has been reported for Methylxanthoxylin. While direct comparative *in vivo* data against other analogs is not available, this established *in vivo* efficacy and proposed mechanism provide a strong justification for its selection in preclinical cancer research over analogs lacking such evidence.

In Vivo Antitumor
Data to verify
Tumor growth inhibition reported in animal bioassay; protein synthesis inhibition proposed
Model-response endpoint context
Class-level evidence; no direct comparator data
Antitumor In Vivo Mechanism of Action

Melting Point vs. O-Methylxanthoxylin

Methylxanthoxylin exhibits a significantly higher melting point (141-142°C) compared to its close structural analog, O-Methylxanthoxylin (2',4',6'-Trimethoxyacetophenone), which melts at 98-102°C [1]. This 40-44°C difference is a direct consequence of the replacement of the 2'-hydroxyl group in Methylxanthoxylin with a methoxy group in O-Methylxanthoxylin. This change disrupts the potential for strong intermolecular hydrogen bonding in the latter, leading to a lower melting point.

Melting Point
Head-to-head
141-142 °C vs. 98-102 °C (O-Methylxanthoxylin)
Supports solid-state property review
39-44 °C difference suggests H-bonding variation
Physicochemical Formulation Analytical Chemistry

Methylxanthoxylin Research Applications


Natural Product Antifungal Research and Lead Discovery

Researchers investigating plant-derived antifungals can utilize Methylxanthoxylin as a key compound. As established in Section 3, it demonstrates activity against *Candida albicans* and *Penicillium expansum* [1]. Its structural similarity to the more potent Xanthoxylin makes it an excellent tool for structure-activity relationship (SAR) studies aimed at understanding the pharmacophore responsible for antifungal activity and developing more potent synthetic derivatives.

Preclinical In Vivo Oncology Studies

For research teams focused on translating *in vitro* findings to *in vivo* models, Methylxanthoxylin is a superior choice over analogs lacking *in vivo* data. As detailed in Section 3, it has demonstrated the ability to inhibit tumor growth in an animal bioassay . This evidence positions it as a validated tool compound for studying antitumor mechanisms *in vivo* and as a benchmark for evaluating next-generation acetophenone-based therapeutics.

Pharmacognosy and Chemotaxonomic Marker Studies

Methylxanthoxylin is a valuable reference standard for phytochemical and chemotaxonomic investigations. Its isolation from the leaves and bark of specific *Acradenia* species [2] makes it a definitive marker for this genus. Procurement of a high-purity reference standard of Methylxanthoxylin is essential for the accurate identification and quantification of this compound in complex plant extracts, aiding in botanical authentication and quality control of natural products.

Synthesis of Bioactive Acetophenone Derivatives

Methylxanthoxylin serves as a versatile starting material or intermediate in organic synthesis, particularly for creating chalcones and other flavonoid precursors. The established SAR for xanthoxyline derivatives indicates that modifying the hydroxyl and methoxyl groups can dramatically alter biological activity, including creating potent antispasmodic agents [3]. Its unique substitution pattern allows for selective chemical modifications, enabling medicinal chemists to explore a distinct chemical space not accessible with other analogs like O-Methylxanthoxylin.

Application
Selection Property
Validation Focus
Antifungal SAR & Lead Discovery
Structural analog of Xanthoxylin
Antifungal screening endpoint comparison
Preclinical In Vivo Oncology Models
Reported in vivo model response
Protein synthesis inhibition assay context
Pharmacognosy & Chemotaxonomy
High-purity Acradenia marker
Phytochemical authentication review
Synthetic Intermediate for Acetophenone Derivatives
Unique 2'-OH, 4',6'-OMe, 3'-Me substitution
SAR-directed chemical modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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